molecular formula C22H20F2N6O4S B2832758 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1242913-45-6

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2832758
CAS RN: 1242913-45-6
M. Wt: 502.5
InChI Key: GGDGJWHUBGNDEK-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20F2N6O4S and its molecular weight is 502.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound under investigation is related to a family of pyrazole-acetamide derivatives that have been synthesized and characterized, showing significant antioxidant activity. These derivatives, including coordination complexes with Co(II) and Cu(II), were characterized by various spectroscopic methods and exhibited diverse supramolecular architectures through hydrogen bonding interactions, which play a crucial role in their antioxidant properties (Chkirate et al., 2019).

Antimicrobial Agents

Another study focused on the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety, demonstrating promising antimicrobial activities against various microorganisms. This suggests the potential for compounds within this chemical family to serve as effective antimicrobial agents (Aly et al., 2011).

Antioxidant Activity

Moreover, the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives have been studied, revealing significant antioxidant activity through in vitro assays. These findings indicate a potential application of these compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

Potential Anti-inflammatory and Analgesic Properties

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicates potential antipsychotic properties without interacting with dopamine receptors, suggesting their use as novel antipsychotic agents with possible anti-inflammatory and analgesic benefits (Wise et al., 1987).

properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N6O4S/c1-32-15-7-4-11(8-16(15)33-2)20-27-21(34-29-20)18-19(25)30(28-22(18)35-3)10-17(31)26-14-9-12(23)5-6-13(14)24/h4-9H,10,25H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDGJWHUBGNDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)F)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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